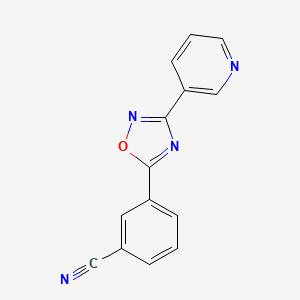

3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von NS 9283 beinhaltet die Bildung des Oxadiazolrings und die anschließende Kupplung mit einem Benzonitrilderivat. Der typische Syntheseweg umfasst:

Bildung des Oxadiazolrings: Dieser Schritt beinhaltet die Cyclisierung eines Pyridinderivats mit geeigneten Reagenzien, um den Oxadiazolring zu bilden.

Kupplung mit Benzonitril: Der Oxadiazolzwischenprodukt wird dann unter spezifischen Reaktionsbedingungen mit einem Benzonitrilderivat gekoppelt, um NS 9283 zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von NS 9283 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise mit Hilfe der Hochleistungsflüssigchromatographie gereinigt, um eine Reinheit von ≥99% zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

NS 9283 unterliegt in erster Linie folgenden Reaktionstypen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Pyridinring.

Reduktion: Reduktionsreaktionen können an der Nitrilgruppe stattfinden und sie in ein Amin umwandeln.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere am Oxadiazolring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen erfordern oft Katalysatoren wie Palladium auf Kohlenstoff oder Kupferiodid.

Hauptprodukte

Oxidation: Oxidierte Derivate von NS 9283.

Reduktion: Aminierte Derivate von NS 9283.

Substitution: Substituierte Oxadiazolderivate.

Wissenschaftliche Forschungsanwendungen

NS 9283 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung verwendet, um die allosterische Modulation von Rezeptoren zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf nikotinerge Acetylcholinrezeptoren in verschiedenen biologischen Systemen.

Industrie: Wird bei der Entwicklung neuer pharmakologischer Wirkstoffe eingesetzt, die auf nikotinerge Acetylcholinrezeptoren abzielen.

Wirkmechanismus

NS 9283 übt seine Wirkung aus, indem es an den α4β2-nikotinergen Acetylcholinrezeptor bindet und die Potenz von Acetylcholin-induzierten Strömen verstärkt, ohne die maximale Wirksamkeit zu beeinflussen. Diese Modulation reduziert die Erholungsrate von der Desensibilisierung und verlangsamt die Deaktivierungsrate . Die Verbindung zeigt eine synergistische Wirkung in Kombination mit anderen Modulatoren und liefert einzigartige Einblicke in die Rezeptorbindung und -aktivität .

Wirkmechanismus

NS 9283 exerts its effects by binding to the α4β2 nicotinic acetylcholine receptor, enhancing the potency of acetylcholine-evoked currents without affecting the maximum efficacy. This modulation reduces the rate of recovery from desensitization and slows the rate of deactivation . The compound displays a synergistic effect when combined with other modulators, providing unique insights into receptor binding and activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

NS 206: Ein weiterer positiver allosterischer Modulator des α4β2-nikotinergen Acetylcholinrezeptors.

Vareniclin: Ein partieller Agonist des α4β2-nikotinergen Acetylcholinrezeptors, der in der Rauchentwöhnungstherapie eingesetzt wird.

Einzigartigkeit von NS 9283

NS 9283 ist einzigartig durch seine selektive Modulation des α4β2-Rezeptors, die die Potenz von Acetylcholin-induzierten Strömen signifikant erhöht. Im Gegensatz zu anderen Modulatoren beeinflusst NS 9283 nicht die maximale Wirksamkeit, was es zu einem wertvollen Werkzeug für die Untersuchung der Rezeptordynamik und potenzieller therapeutischer Anwendungen macht .

Eigenschaften

IUPAC Name |

3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4O/c15-8-10-3-1-4-11(7-10)14-17-13(18-19-14)12-5-2-6-16-9-12/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFXDSQLRSWUBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC(=NO2)C3=CN=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.